tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate
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Overview
Description
tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate is a synthetic organic compound that belongs to the class of azocanes Azocanes are eight-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone in the presence of a base to form the azocane ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 5-methyl-4-oxoazocane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl ester group and is used in the synthesis of biologically active natural products.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound is used in the development of organic light-emitting diodes (OLEDs) and has applications in materials science.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C13H23NO3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 5-methyl-4-oxoazocane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10-6-5-8-14(9-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
RJXXJYJUTXGGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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